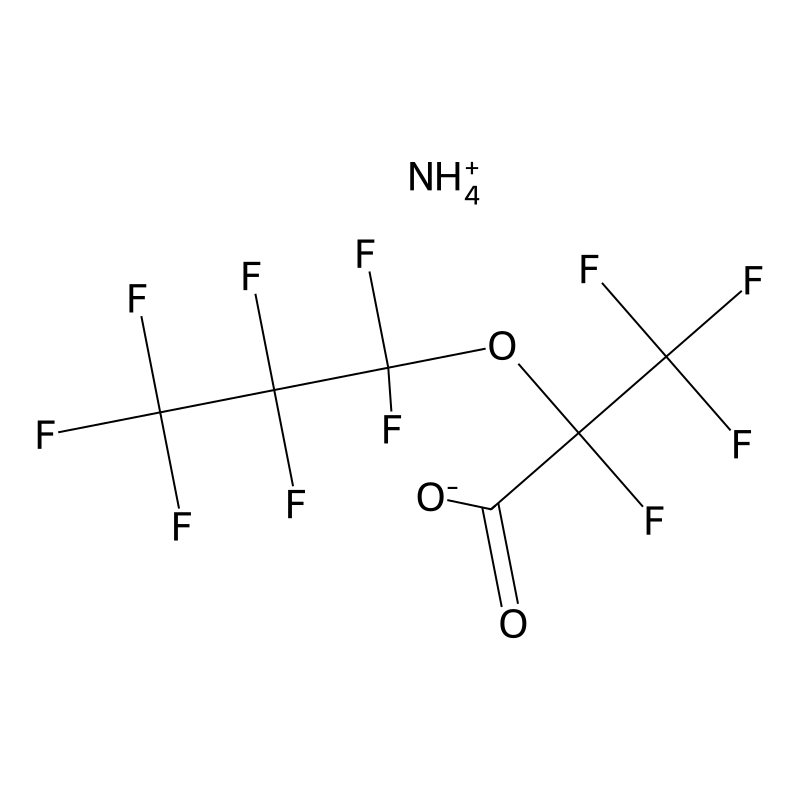

Ammonium perfluoro(2-methyl-3-oxahexanoate)

Catalog No.

S987750

CAS No.

62037-80-3

M.F

C6H4F11NO3

M. Wt

347.08 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

62037-80-3

Product Name

Ammonium perfluoro(2-methyl-3-oxahexanoate)

IUPAC Name

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

Molecular Formula

C6H4F11NO3

Molecular Weight

347.08 g/mol

InChI

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3

InChI Key

RJWVKMAIYPNUSL-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+]

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N

Environmental Analysis and Persistence Studies

One major area of scientific research on GenX involves its environmental fate and persistence. Studies have shown that GenX is highly mobile in water and soil []. This means it can easily travel long distances from its source of contamination. Additionally, due to the strong carbon-fluorine bonds, GenX is resistant to degradation by natural processes []. This raises concerns about its potential to accumulate in the environment. Research is ongoing to determine the exact pathways of GenX in the environment and its long-term impact on ecosystems.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

347.00155277 g/mol

Monoisotopic Mass

347.00155277 g/mol

Heavy Atom Count

21

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

62037-80-3

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

PFAS

PFAS

General Manufacturing Information

All other basic organic chemical manufacturing

Plastic material and resin manufacturing

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Plastic material and resin manufacturing

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds